4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4NO3S/c21-15-6-4-13(5-7-15)19(26)25-16-8-10-17(11-9-16)29(27,28)18-3-1-2-14(12-18)20(22,23)24/h1-12H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLJAKFTRCXLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide typically involves multiple steps, including the introduction of fluorine and trifluoromethyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include the use of specialized equipment and conditions to ensure the efficient introduction of the fluorine and trifluoromethyl groups.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Pharmacological Studies :
Material Science Applications
- Polymer Chemistry :
- Nanocomposite Development :
Analytical Chemistry Applications
- Chromatography :
- Spectroscopic Studies :
Case Studies
- A study published in Nature Communications demonstrated the synthesis and characterization of various benzamide derivatives, including those containing trifluoromethyl groups, highlighting their potential as anticancer agents through specific enzyme inhibition pathways .
- In a recent investigation into antimicrobial agents, researchers synthesized several sulfonamide derivatives and tested their efficacy against multidrug-resistant bacterial strains, with promising results for compounds structurally similar to this compound .
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzamide Derivatives
(a) N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide and 4-Fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
- Structural Differences : These isomers differ in the position of the fluorine and CF₃ groups on the benzamide core.
- Physical Properties : Both exhibit short C–H···F hydrogen bonds (H-bonds) with interaction energies of −2.15 and −2.89 kcal/mol, respectively. These interactions are weaker than traditional N–H···O═C H-bonds (6.0–8.0 kcal/mol) but stabilize crystal packing .
- Relevance : The CF₃ group enhances lipophilicity and metabolic stability, critical for drug design.
(b) 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide
- Structural Features : Incorporates a thienylidene ring instead of sulfonylphenyl.
- Synthesis : Prepared via condensation reactions, with single-crystal X-ray diffraction confirming planar geometry and weak C–H···F interactions .
- Key Difference : The thienylidene moiety introduces π-conjugation, altering electronic properties compared to the sulfonyl group in the target compound.
Sulfonamide and Sulfonyl-Based Analogs
(a) 4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
- Structure: Combines benzamide with a diethylsulfamoyl group and thienopyrazole.
- Activity: Sulfamoyl groups are known to enhance solubility and binding to enzymes like carbonic anhydrases, though specific data for this compound are unreported .
(b) N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
- Structure : A "double" sulfonamide with dual fluorophenyl groups.
- Synthesis : Accidentally formed during attempts to prepare simpler sulfonamides, highlighting the reactivity of sulfonyl intermediates .
(a) 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
- Activity : Exhibits potent antimicrobial activity against Desulfovibrio piger Vib-7 (biomass inhibition: 64–66% at 0.37–1.10 µmol/L) and MRSA (MIC ≤30 µmol/L). The CF₃ group is critical for cytotoxicity .
- Comparison : Unlike the target compound, the hydroxyl group in salicylamides facilitates metal chelation, enhancing antibacterial effects.
(b) Ponatinib (Kinase Inhibitor)
- Structure : Contains a benzamide core with a trifluoromethylphenyl group and piperazine linker.
Piperazine-Linked Derivatives
(a) 2-[Methyl(methylsulfonyl)amino]-N-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylphenyl]benzamide (VQ9)
Research Implications
- CF₃ Group : Universally enhances lipophilicity and metabolic stability across analogs.
- Sulfonyl vs. Sulfamoyl : Sulfonyl groups (as in the target compound) improve enzyme binding, while sulfamoyl groups (e.g., VQ9) may alter pharmacokinetics.
- Antimicrobial Potential: Salicylamides with CF₃ (e.g., 5-chloro-2-hydroxy derivatives) suggest the target compound could be optimized for antibacterial applications .
Biological Activity
4-Fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide, also known by its CAS number 339104-92-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFN\OS
- Molecular Weight : 423.38 g/mol
- Boiling Point : 477.3 ± 45.0 °C (predicted)
- Density : 1.438 ± 0.06 g/cm³ (predicted)
- pKa : 12.24 ± 0.70 (predicted)
These properties suggest that the compound may exhibit stability and solubility characteristics favorable for biological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives demonstrated significant activity against Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). The minimum inhibitory concentration (MIC) values ranged from 0.25 to 64 µg/mL, indicating potent antibacterial effects .
The biological activity of this compound is primarily attributed to its interaction with non-receptor tyrosine-protein kinases, which play crucial roles in various cellular processes such as cell growth, survival, and cytoskeletal dynamics . Specifically, it has been shown to:
- Promote endocytosis of epidermal growth factor receptor (EGFR).
- Regulate actin remodeling through phosphorylation of proteins like WASF3.
- Influence cell adhesion and motility via phosphorylation of key regulators .
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Summary of Findings
| Study | Target Pathogen | MIC (µg/mL) | Selectivity Index | Comments |
|---|---|---|---|---|
| Study A | MRSA | 0.031 - 0.062 | >10 | Superior to vancomycin |
| Study B | VRSA | 0.25 - 64 | Not specified | Broad-spectrum activity |
Q & A
Q. What are the key synthetic challenges in preparing 4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide?
Methodological Answer: The synthesis involves three critical steps:
Sulfonylation of the phenyl ring : Introducing the sulfonyl group at the para position of the benzene ring requires precise control of reaction conditions (e.g., sulfonic acid chlorides with Lewis acids like AlCl₃) .
Coupling the trifluoromethylphenyl group : The electron-withdrawing trifluoromethyl group (CF₃) complicates nucleophilic aromatic substitution. Microwave-assisted synthesis or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may improve yields .
Amide bond formation : Activating the carboxylic acid (e.g., using HATU or EDCI) ensures efficient coupling with the aromatic amine. Purity is maintained via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Key Data Contradictions :
- BenchChem reports inconsistent yields (40–75%) for similar sulfonamide syntheses, likely due to residual moisture or competing side reactions .
- PubChem data suggests optimal yields (≥85%) when using anhydrous solvents and inert atmospheres .
Q. How is the compound characterized for structural confirmation?
Methodological Answer: A multi-technique approach is essential:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~120 ppm in ¹³C), sulfonyl (δ ~44 ppm for S=O), and fluorobenzamide (δ ~160 ppm for C-F) .
- 19F NMR : Confirms fluorine environment (δ ~-60 ppm for CF₃, δ ~-110 ppm for aromatic F) .
X-ray Crystallography : Resolves disorder in the sulfonylphenyl moiety (e.g., bond angles and torsional strain) .
Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 457.08 for C₂₀H₁₄F₄NO₃S) .
Advanced Tip : Use DFT calculations (e.g., Gaussian 16) to validate crystallographic data and predict vibrational modes .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Methodological Answer:
Target Docking Studies :
- Use AutoDock Vina to simulate binding to enzymes like acetyl-CoA carboxylase (ACC) or bacterial PPTases, which are inhibited by sulfonamide derivatives .
- Key parameters: ΔG ≤ -8 kcal/mol, hydrophobic interactions with CF₃ groups .
QSAR Modeling :
Q. Data Contradiction Resolution :
Q. What strategies resolve discrepancies in reported biological activity data?
Methodological Answer:
Assay Standardization :
- Use ATPase/GTPase activity assays (e.g., malachite green method) with internal controls (e.g., staurosporine for kinase inhibition) .
- Address false positives via counter-screens (e.g., lactate dehydrogenase release for cytotoxicity) .
Metabolite Profiling :
- LC-MS/MS identifies degradation products (e.g., hydrolyzed amide bonds) that may skew activity data .
Cross-Validation :
Case Study : A 2021 study found conflicting IC₅₀ values (2 µM vs. 15 µM) for a related benzamide. Resolution involved confirming compound stability in DMSO stocks and using fresh aliquots .
Q. How does the trifluoromethyl group influence metabolic stability?
Methodological Answer:
In Vitro Metabolism :
- Incubate with liver microsomes (human/rat) and monitor via LC-MS. CF₃ groups resist oxidative metabolism, prolonging half-life (t₁/₂ > 120 mins vs. <30 mins for non-fluorinated analogs) .
CYP450 Inhibition Screening :
- Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation). CF₃-containing compounds show weak inhibition (IC₅₀ > 50 µM), reducing drug-drug interaction risks .
Advanced Insight : Replace CF₃ with CHF₂ or OCF₃ to balance stability and solubility .
Q. Methodological Tables
Q. Table 1. Key Synthetic Parameters for Sulfonylation
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | Anhydrous DCM | |
| Catalyst | AlCl₃ (1.2 equiv) | |
| Temperature | 0°C → RT, 12 hrs | |
| Yield | 82–88% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
